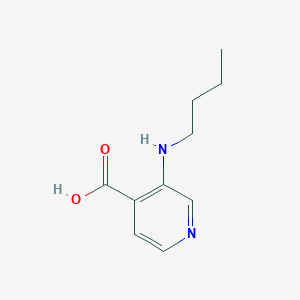

3-(Butylamino)pyridine-4-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

1461601-91-1 |

|---|---|

Molekularformel |

C10H14N2O2 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

3-(butylamino)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-5-12-9-7-11-6-4-8(9)10(13)14/h4,6-7,12H,2-3,5H2,1H3,(H,13,14) |

InChI-Schlüssel |

GPSFPCCLCNKFKA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC1=C(C=CN=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)pyridine-4-carboxylic acid typically proceeds through a sequence of reactions starting from pyridine derivatives. The general synthetic strategy involves:

Nitration of Pyridine

Pyridine undergoes nitration to introduce a nitro group at the 3-position, yielding 3-nitropyridine. This step requires controlled nitration conditions to ensure regioselectivity and avoid over-nitration.Reduction of Nitro Group

The nitro group in 3-nitropyridine is reduced to an amino group, producing 3-aminopyridine. Common reducing agents include catalytic hydrogenation or chemical reductions using iron and acid or tin chloride.Alkylation with Butylamine

The amino group in 3-aminopyridine is alkylated with butylamine to form 3-(Butylamino)pyridine. This reaction often requires mild heating and may be catalyzed by acid or base to facilitate nucleophilic substitution.Carboxylation at the 4-Position

The final step involves carboxylation of 3-(Butylamino)pyridine at the 4-position to introduce the carboxylic acid group, forming 3-(Butylamino)pyridine-4-carboxylic acid. This can be achieved via directed ortho-metalation followed by carbonation or through other carboxylation methods.

Table 1: Summary of Synthetic Steps for 3-(Butylamino)pyridine-4-carboxylic acid

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Nitration | Pyridine | HNO3/H2SO4, controlled temperature | 3-Nitropyridine |

| 2 | Reduction | 3-Nitropyridine | Catalytic hydrogenation or Fe/HCl | 3-Aminopyridine |

| 3 | Alkylation | 3-Aminopyridine | Butylamine, mild heating, catalyst | 3-(Butylamino)pyridine |

| 4 | Carboxylation | 3-(Butylamino)pyridine | Organolithium base + CO2 or other | 3-(Butylamino)pyridine-4-carboxylic acid |

Industrial Production Methods

Industrial synthesis of 3-(Butylamino)pyridine-4-carboxylic acid generally follows the same synthetic route but is optimized for scale, cost, and environmental considerations. Key features include:

- Use of continuous flow reactors to enhance reaction control and throughput.

- Employment of high-pressure reactors for efficient hydrogenation steps.

- Automation of reagent addition and temperature control to maximize yield and purity.

- Implementation of green chemistry principles to minimize waste and hazardous byproducts.

While specific industrial protocols for this compound are limited in public literature, analogous processes for pyridine carboxylic acids (such as nicotinic acid) have been improved by liquid phase oxidation and vapor phase reactions that offer high yield and eco-friendly profiles.

Reaction Types and Reagents

The compound and its intermediates undergo various chemical transformations:

- Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, which can modify the amino or alkyl groups.

- Reduction: Employing lithium aluminum hydride or sodium borohydride to reduce nitro or carbonyl groups.

- Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides facilitate substitution at amino or carboxylic acid sites under acidic or basic conditions.

Detailed Research Findings

Analytical Data and Characterization

Characterization of intermediates and final products involves:

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern on the pyridine ring and the presence of butylamino and carboxylic acid groups.

- Mass Spectrometry: Confirms molecular weight and purity.

- Elemental Analysis: Validates the compound's composition.

- Melting Point Determination: Assesses purity and identity.

Comparative Analysis with Similar Compounds

3-(Butylamino)pyridine-4-carboxylic acid is structurally related to other pyridinecarboxylic acids such as nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid). The butylamino substitution imparts unique chemical reactivity and potential biological activity, distinguishing it from simpler pyridinecarboxylic acids.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | Pyridine |

| Key Intermediates | 3-Nitropyridine, 3-Aminopyridine, 3-(Butylamino)pyridine |

| Major Reactions | Nitration, Reduction, Alkylation, Carboxylation |

| Common Reagents | HNO3/H2SO4 (nitration), Fe/HCl or catalytic hydrogenation (reduction), Butylamine (alkylation), Organolithium/CO2 (carboxylation) |

| Reaction Conditions | Controlled temperature for nitration; mild heating for alkylation; inert atmosphere for carboxylation |

| Industrial Optimization | Continuous flow reactors, high-pressure hydrogenation, automation, green chemistry principles |

| Characterization Techniques | NMR, MS, elemental analysis, melting point |

Analyse Chemischer Reaktionen

Types of Reactions

3-(Butylamino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Butylamino)pyridine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-(Butylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-(butylamino)pyridine-4-carboxylic acid with key analogs, highlighting structural variations, physicochemical properties, and pharmacological relevance:

Pharmacological Activity

- Enzyme Inhibition: Derivatives like 3-({1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-5-fluoro-1H-indazol-3-yl}amino)pyridine-4-carboxylic acid () bind to the KDM5A JmjC domain, inhibiting histone demethylase activity . The carboxylic acid group facilitates coordination with metal ions in enzyme active sites.

- Kinase Targeting: The pyrrolopyridine-substituted analog () exhibits nanomolar affinity for tyrosine kinases, attributed to the planar heterocyclic system enhancing π-π stacking interactions .

Physicochemical Properties

- Acidity : Trifluoromethyl and nitro groups () lower the pKa of the carboxylic acid, increasing ionization at physiological pH, which may improve solubility but reduce cell permeability .

Prodrug Potential

- Carboxylic acid groups in these compounds are often esterified to improve bioavailability. For instance, nipecotic acid prodrugs () demonstrate enhanced blood-brain barrier penetration, a strategy applicable to pyridine-4-carboxylic acid derivatives .

Q & A

Q. What synthetic routes are recommended for preparing 3-(Butylamino)pyridine-4-carboxylic acid?

A two-step approach is commonly employed:

- Step 1 : Introduce the butylamino group via nucleophilic substitution or coupling. For example, reacting 4-chloropyridine-3-carboxylic acid with butylamine under reflux in a polar solvent (e.g., DMF or ethanol) .

- Step 2 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structures via -NMR and LC-MS. Final carboxylation or hydrolysis may be required if starting from esters . Key Considerations : Monitor reaction progress with TLC and optimize pH to avoid side reactions (e.g., over-alkylation).

Q. How should researchers characterize the purity and structure of 3-(Butylamino)pyridine-4-carboxylic acid?

Use a combination of:

- Spectroscopy : -NMR (DMSO-) to verify butyl chain integration (δ 0.8–1.6 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). FT-IR to confirm carboxylic acid (C=O stretch ~1700 cm) and amine (N-H ~3300 cm) .

- Chromatography : HPLC (C18 column, mobile phase: water/acetonitrile with 0.1% TFA) to assess purity (>95%).

- Elemental Analysis : Validate molecular formula (CHNO) .

Q. What solvents and conditions stabilize 3-(Butylamino)pyridine-4-carboxylic acid during storage?

Store at –20°C in airtight, light-protected containers. Use DMSO for short-term dissolution (avoid prolonged exposure to moisture). For aqueous solutions, maintain pH 6–8 to prevent decarboxylation or aggregation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3-(Butylamino)pyridine-4-carboxylic acid derivatives?

- Crystal Growth : Use slow evaporation in ethanol/water mixtures to obtain single crystals.

- Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL (SHELX suite) for high-resolution analysis .

- Validation : Cross-check bond lengths and angles against Cambridge Structural Database entries for pyridine-carboxylic acid analogs (e.g., CSD refcodes in ).

Q. What strategies address discrepancies in biological activity data for this compound?

- Dose-Response Curves : Use standardized assays (e.g., enzymatic inhibition with triplicate measurements) to minimize variability.

- Metabolite Screening : Employ LC-MS/MS to detect degradation products that may interfere with activity .

- Computational Modeling : Compare DFT-calculated electrostatic potentials with experimental IC values to validate binding hypotheses .

Q. How can researchers optimize synthetic yields of 3-(Butylamino)pyridine-4-carboxylic acid for scale-up?

- Catalysis : Test Pd/C or CuI for coupling reactions to reduce byproducts.

- Microwave Assistance : Shorten reaction times (e.g., 30 min at 120°C vs. 12 hrs conventional heating) .

- Table :

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional Heating | 65 | 92 | |

| Microwave-Assisted | 82 | 97 |

Q. What analytical techniques differentiate 3-(Butylamino)pyridine-4-carboxylic acid from its structural analogs?

- Mass Spectrometry : Exact mass analysis (HRMS) to distinguish between CHNO (target) and analogs like 3-(benzylamino) derivatives (CHNO) .

- 2D NMR : -HSQC to map unique carbon environments, particularly the butyl chain’s terminal methyl group .

Methodological Challenges

Q. How should researchers handle low solubility in pharmacological assays?

- Co-Solvents : Use ≤5% DMSO in PBS; confirm compatibility with assay reagents.

- Prodrug Design : Synthesize ester derivatives (e.g., methyl ester) to enhance bioavailability, then hydrolyze in vivo .

Q. What computational tools predict the reactivity of 3-(Butylamino)pyridine-4-carboxylic acid in catalytic systems?

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron density and reaction pathways.

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions .

Q. How can structural modifications enhance the compound’s thermal stability for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.